molecular formula C10H10ClN3O B12918682 5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 139451-37-9

5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12918682
CAS No.: 139451-37-9
M. Wt: 223.66 g/mol
InChI Key: FCQZYTYBDZGHIK-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl group attached to a pyrazolone ring

Preparation Methods

The synthesis of 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolone compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent. Its derivatives have shown promise in inhibiting certain enzymes and receptors involved in inflammation.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one include other pyrazolone derivatives, such as:

    4-Aminoantipyrine: Known for its analgesic and antipyretic properties.

    Phenazone: Used as an analgesic and antipyretic agent.

    Metamizole: A non-opioid analgesic and antipyretic.

Compared to these compounds, 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one is unique due to the presence of the chlorophenyl group, which may confer additional biological activities and chemical properties .

Properties

CAS No.

139451-37-9

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-amino-2-(2-chlorophenyl)-4-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H10ClN3O/c1-6-9(12)13-14(10(6)15)8-5-3-2-4-7(8)11/h2-6H,1H3,(H2,12,13)

InChI Key

FCQZYTYBDZGHIK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)C2=CC=CC=C2Cl)N

Origin of Product

United States

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